molecular formula C16H16ClFO3 B2592749 {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol CAS No. 690969-83-6

{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol

Cat. No.: B2592749
CAS No.: 690969-83-6
M. Wt: 310.75
InChI Key: PQQQNHZTIVYZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol ( 690969-83-6) is a synthetic substituted benzyl alcohol derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C₁₆H₁₆ClFO₃ and a molecular weight of 310.75 g/mol, this compound serves as a versatile chemical building block . Its core structure features a chloro group at position 3, an ethoxy group at position 5, and a 4-fluorobenzyloxy substituent at position 4 on the phenyl ring . This compound is recognized for its role as a key intermediate in the development of novel therapeutics. Scientific research has identified it as part of a promising chemotype for targeting Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα agonism has emerged as a potential non-invasive treatment strategy for diabetic retinopathy and age-related macular degeneration. Compounds within this series, such as the first-generation lead A91, have demonstrated proof-of-concept in vivo efficacy by significantly reducing retinal vascular leakage in a streptozotocin (STZ)-induced diabetic rat model . The chemotype exhibits a favorable preliminary pharmacokinetic profile, including stability in human and rat liver microsomes, a lack of time-dependent inhibition against major cytochrome P450 isoforms, and low potency for the hERG channel, suggesting a reduced risk of cardiotoxicity . Researchers value {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol for its potential in structure-activity relationship (SAR) studies aimed at developing more potent and selective PPARα agonists. It is supplied as a dry powder and is intended for research and development purposes only . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8,19H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQQNHZTIVYZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-ethoxyphenol with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenol, which is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product, {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro or fluoro groups under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde or 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenylmethanol is C18H20ClFNO3, with a molecular weight of approximately 353.18 g/mol. The compound features a chloro group, an ethoxy group, and a fluorobenzyl ether, which contribute to its reactivity and biological activity.

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For example, derivatives of phenolic compounds have been studied for their ability to inhibit tumor growth by targeting signaling pathways associated with cancer progression .
    • Antimicrobial Properties : The presence of halogen substituents in the compound suggests potential antimicrobial activity. Studies have shown that similar compounds can disrupt bacterial cell walls or interfere with metabolic processes, making them candidates for developing new antibiotics .
  • Organic Synthesis
    • Building Block for Complex Molecules : 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenylmethanol can serve as a versatile intermediate in the synthesis of various biologically active compounds. Its structure allows for functionalization at multiple sites, facilitating the development of new pharmaceuticals .
    • Reagent in Chemical Reactions : The compound can be utilized in nucleophilic substitution reactions and other organic transformations, making it valuable in synthetic organic chemistry.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of phenolic compounds similar to 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenylmethanol. Researchers synthesized several derivatives and tested their efficacy against various cancer cell lines. Results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells, suggesting that further exploration of this compound could lead to promising anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial effects of structurally related compounds on resistant strains of bacteria. The study found that derivatives exhibited significant antibacterial activity, especially against Gram-positive bacteria. This highlights the potential application of 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenylmethanol in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The presence of the chloro, ethoxy, and fluoro groups allows it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key References
{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol C₁₆H₁₆ClFO₃ 310.75 3-Cl, 5-OCH₂CH₃, 4-OCH₂(4-F-C₆H₄) -CH₂OH (primary alcohol)
2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol () C₁₇H₁₉ClFNO₃ 339.79 3-Cl, 5-OCH₃, 4-OCH₂(4-F-C₆H₄) -CH₂NHCH₂CH₂OH (ethanolamine)
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde () C₂₀H₂₁ClO₄ 360.83 4-OCH₂(4-Cl-C₆H₄), 5-OCH₂CH₃, 3-CH₂CH=CH₂ -CHO (aldehyde)
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid () C₁₃H₁₁BFO₃ 260.04 4-OCH₂(4-F-C₆H₄) -B(OH)₂ (boronic acid)
YT-6-2: (R)-1-(3,4-bis((4-fluorobenzyl)oxy)phenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol () C₂₇H₂₈F₂N₂O₆ ~538.52* 3,4-bis-OCH₂(4-F-C₆H₄) -NHCH₂CH₂OH, -OCH₂CH(OH)CH₂NH- (propanolamine)

*Estimated from synthesis details in .

Key Observations:

Alkoxy Groups: The ethoxy group (target) is bulkier and more lipophilic than methoxy (), impacting solubility and metabolic stability .

Functional Group Reactivity: The primary alcohol (-CH₂OH) in the target compound is less reactive than the aldehyde (-CHO) in but more versatile than the boronic acid (-B(OH)₂) in , which is tailored for Suzuki-Miyaura cross-coupling reactions . The ethanolamine group in introduces hydrogen-bonding capacity and basicity, enhancing solubility in polar solvents compared to the target’s alcohol .

Biological Activity

{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol is a synthetic compound with potential therapeutic applications due to its unique structural features. The compound is characterized by the presence of a chloro group, an ethoxy substituent, and a fluorobenzyl ether, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular Formula C16H18ClFNO3
Molecular Weight 321.77 g/mol
IUPAC Name 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenylmethanol
InChI Key HQKLLKIOGKDJMG-UHFFFAOYSA-N

The biological activity of {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol is primarily attributed to its interaction with specific molecular targets within cells. The compound may act as an enzyme inhibitor or modulator, affecting various signaling pathways. Its mechanism of action can be summarized as follows:

  • Enzyme Interaction : The compound may bind to enzymes involved in metabolic pathways, altering their activity and leading to changes in cellular function.
  • Receptor Modulation : It may interact with cell surface receptors, influencing downstream signaling cascades that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Studies

Research has highlighted several biological activities associated with {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol:

  • Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains, including resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. This suggests its potential use in treating infections caused by these pathogens .
  • Antiviral Properties : The compound has shown promise as an antiviral agent, particularly against viruses such as herpes simplex virus (HSV). Studies indicate that it may inhibit viral replication by interfering with viral entry or replication mechanisms .
  • Cytotoxicity : The cytotoxic effects of {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol have been evaluated in various cancer cell lines. Results indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against multidrug-resistant bacteria.
    • Methodology : Disk diffusion method was employed to evaluate the inhibition zones.
    • Results : The compound displayed significant inhibition against tested strains, indicating its potential as a new antimicrobial agent.
  • Evaluation of Antiviral Activity :
    • Objective : To determine the effectiveness against HSV.
    • Methodology : Viral plaque reduction assay was used.
    • Results : The compound reduced viral plaques significantly at low concentrations, suggesting its potential use in antiviral therapy.

Q & A

Q. What are the recommended synthetic routes for {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves multi-step functionalization. For example:

Etherification : React 4-fluorobenzyl bromide with a phenolic intermediate (e.g., 3-chloro-5-ethoxy-4-hydroxyphenylmethanol) using a base like NaH in THF to form the benzyloxy linkage .

Protection/Deprotection : Use Boc protection for hydroxyl groups to prevent side reactions during acylation or alkylation steps, followed by TFA-mediated deprotection .

  • Optimization Tips :
  • Monitor reaction progress via TLC or HPLC .
  • Adjust stoichiometry (e.g., 1.1–1.5 equiv. of benzyl halide) to minimize unreacted starting material .
  • Recrystallize intermediates from ethanol or methanol to improve purity .

Q. How can the structure of {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for characteristic signals:
  • Aromatic protons (δ 6.9–7.5 ppm, split patterns from substituents) .
  • Methanol -CH2OH (δ ~4.3–4.5 ppm, split into a triplet due to coupling with -OH) .
  • ¹³C NMR : Identify the quaternary carbon at the benzyloxy linkage (δ ~155 ppm) .
  • HPLC : Use reversed-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) to assess purity (retention time ~9–18 min depending on method) .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer :
  • Solubility : Test in DMSO, THF, ethanol, and dichloromethane. Polar aprotic solvents (e.g., DMF) may enhance solubility due to the hydroxyl and ether groups .
  • Stability :
  • Store under inert atmosphere at –20°C to prevent oxidation of the benzylic alcohol .
  • Avoid prolonged exposure to light or moisture, which could hydrolyze the ether or chloro substituents .

Advanced Research Questions

Q. How can side products from the synthesis of {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol be identified and mitigated?

  • Methodological Answer :
  • LC-MS Analysis : Detect impurities via high-resolution mass spectrometry (HRMS) to identify over-alkylation (e.g., di-benzylated products) or incomplete deprotection .
  • Byproduct Mitigation :
  • Use controlled stoichiometry of NaH (2.2 equiv.) to minimize over-alkylation .
  • Employ flash chromatography (hexane/EtOAc gradients) to separate regioisomers .

Q. What computational methods are suitable for studying the structure-activity relationships (SAR) of this compound in drug discovery?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the 4-fluorobenzyloxy group’s hydrophobic interactions .
  • DFT Calculations : Analyze electronic effects of substituents (e.g., chloro vs. ethoxy) on reaction intermediates’ stability .
  • MD Simulations : Assess conformational flexibility of the benzyloxy-methanol moiety in aqueous vs. lipid environments .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential while minimizing false positives?

  • Methodological Answer :
  • Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
  • Cytotoxicity Assays : Use MTT or resazurin assays in HEK293 or HepG2 cells to differentiate target-specific activity from general toxicity .
  • Metabolic Stability : Incubate with liver microsomes to assess susceptibility to CYP450-mediated degradation .

Q. What strategies can resolve contradictions in reported synthetic yields or purity data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Validate literature protocols using identical reagents (e.g., anhydrous K₂CO₃ vs. Cs₂CO₃ for etherification) .
  • Advanced Purification : Compare recrystallization (ethanol) vs. column chromatography (silica gel) to isolate high-purity batches .
  • Batch Analysis : Use qNMR to quantify purity discrepancies between synthetic batches .

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